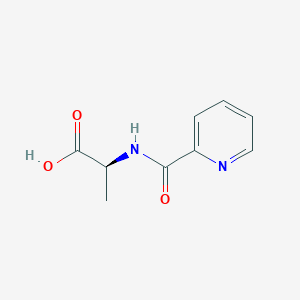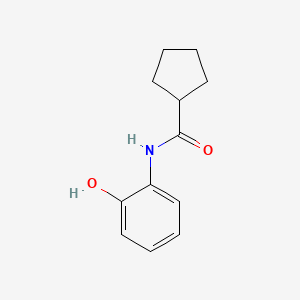
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as AMB-N-010, has been studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been studied for its potential applications in the field of medicinal chemistry. Specifically, it has been investigated as a potential inhibitor of protein-protein interactions involved in various diseases, such as cancer and viral infections. In addition, it has been shown to have potential as an anti-inflammatory agent and as a modulator of ion channels.
Wirkmechanismus
The mechanism of action of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is not fully understood. However, it is believed to act by binding to specific protein targets and inhibiting their function. For example, it has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy.
Biochemical and Physiological Effects:
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of ion channels involved in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile is its potential as a selective inhibitor of protein-protein interactions. This makes it a promising candidate for drug development in various diseases. However, one of the limitations of this compound is its relatively low potency compared to other inhibitors of protein-protein interactions.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile. One area of focus could be the development of more potent analogs of this compound. In addition, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, the use of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile in combination with other drugs or therapies could also be explored as a potential strategy to enhance its efficacy.
Synthesemethoden
The synthesis of (2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile has been described in several research articles. One of the most commonly used methods involves the reaction of 2-(1-methylbenzimidazol-2-yl)acetonitrile with azepane in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere, and the product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-20-15-9-5-4-8-14(15)19-16(20)12(11-17)13-7-3-2-6-10-18-13/h4-5,8-9,18H,2-3,6-7,10H2,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAEJVGHFEFGU-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C3CCCCCN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C\3/CCCCCN3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(azepan-2-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)
